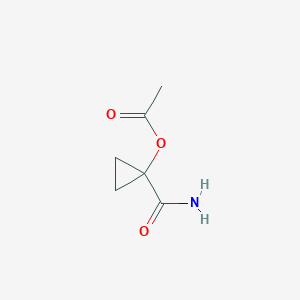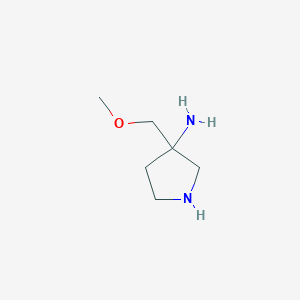
3-(Methoxymethyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)pyrrolidin-3-amine, also known as MEMPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of neuroscience. This compound is a derivative of pyrrolidine and has been shown to have unique properties that make it useful for various research purposes.
Wirkmechanismus
The mechanism of action of 3-(Methoxymethyl)pyrrolidin-3-amine involves its binding to the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes including learning and memory. By selectively binding to this receptor, 3-(Methoxymethyl)pyrrolidin-3-amine can modulate the activity of acetylcholine in the brain, leading to various physiological effects.
Biochemische Und Physiologische Effekte
3-(Methoxymethyl)pyrrolidin-3-amine has been shown to have various biochemical and physiological effects. One study found that 3-(Methoxymethyl)pyrrolidin-3-amine can enhance synaptic plasticity, which is important for learning and memory. Another study found that 3-(Methoxymethyl)pyrrolidin-3-amine can increase the release of dopamine in the brain, which has implications for the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Methoxymethyl)pyrrolidin-3-amine in lab experiments is its selective binding to the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of acetylcholine in a more targeted manner. However, one limitation is that 3-(Methoxymethyl)pyrrolidin-3-amine is a relatively new compound and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research involving 3-(Methoxymethyl)pyrrolidin-3-amine. One area of interest is the potential use of 3-(Methoxymethyl)pyrrolidin-3-amine in the treatment of Alzheimer's disease. Another area of research is the study of the effects of 3-(Methoxymethyl)pyrrolidin-3-amine on other neurotransmitters and receptors in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of 3-(Methoxymethyl)pyrrolidin-3-amine and its potential applications in various fields of neuroscience.
Synthesemethoden
The synthesis of 3-(Methoxymethyl)pyrrolidin-3-amine can be achieved through a multistep process starting with the reaction of 3-pyrrolidinone with formaldehyde and methanol to yield 3-(methoxymethyl)pyrrolidine. This intermediate is then reacted with ammonia to produce 3-(Methoxymethyl)pyrrolidin-3-amine.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)pyrrolidin-3-amine has been used in various scientific research studies due to its ability to selectively bind to certain receptors in the brain. One area of research where 3-(Methoxymethyl)pyrrolidin-3-amine has shown promise is in the study of the neurotransmitter acetylcholine. It has been found that 3-(Methoxymethyl)pyrrolidin-3-amine can selectively bind to the α7 nicotinic acetylcholine receptor, which has implications for the treatment of various neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
125033-03-6 |
|---|---|
Produktname |
3-(Methoxymethyl)pyrrolidin-3-amine |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
3-(methoxymethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6(7)2-3-8-4-6/h8H,2-5,7H2,1H3 |
InChI-Schlüssel |
VRCFJBIYSQCHQB-UHFFFAOYSA-N |
SMILES |
COCC1(CCNC1)N |
Kanonische SMILES |
COCC1(CCNC1)N |
Synonyme |
3-Pyrrolidinamine,3-(methoxymethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



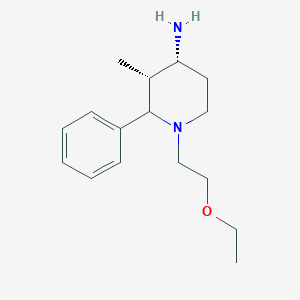
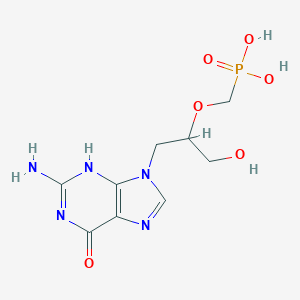
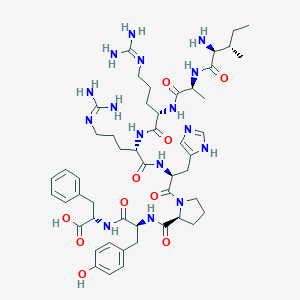
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
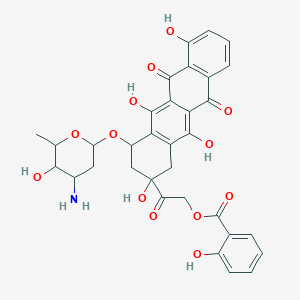

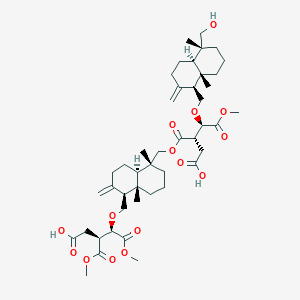
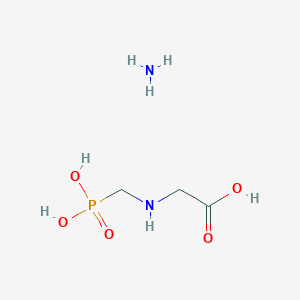
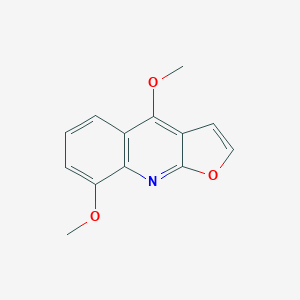

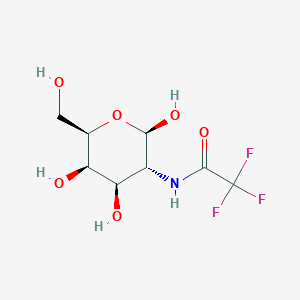
![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
